Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Product is a liquid and not a solid

Brand Name: Vulcanchem
CAS No.: 4513-94-4
VCID: VC21234561
InChI: InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
SMILES: C1=CNC(=C1)C#N
Molecular Formula: C5H4N2
Molecular Weight: 92.1 g/mol

Pyrrole-2-carbonitrile

CAS No.: 4513-94-4

Cat. No.: VC21234561

Molecular Formula: C5H4N2

Molecular Weight: 92.1 g/mol

* For research use only. Not for human or veterinary use.

Pyrrole-2-carbonitrile - 4513-94-4

Specification

CAS No. 4513-94-4
Molecular Formula C5H4N2
Molecular Weight 92.1 g/mol
IUPAC Name 1H-pyrrole-2-carbonitrile
Standard InChI InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
Standard InChI Key BQMPGKPTOHKYHS-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C#N
Canonical SMILES C1=CNC(=C1)C#N

Introduction

Physical and Chemical Properties

Pyrrole-2-carbonitrile is characterized by a distinct molecular structure that influences its chemical behavior and reactivity. As a nitrile derivative of pyrrole, it combines the aromaticity of the pyrrole ring with the reactivity of the cyano functional group, making it valuable in various chemical transformations.

Basic Properties

The fundamental properties of Pyrrole-2-carbonitrile are outlined in Table 1, providing a comprehensive overview of its key characteristics.

Table 1: Basic Properties of Pyrrole-2-carbonitrile

PropertyValue
CAS Number4513-94-4
Molecular FormulaC₅H₄N₂
Molecular Weight92.099 g/mol
Physical AppearanceColorless to light yellow clear liquid
Purity (Commercial)>98.0% (GC)

The compound features a five-membered pyrrole ring with a nitrile (-CN) group at the 2-position. This structural arrangement contributes to its unique reactivity profile and utility in synthetic chemistry. The nitrogen atom in the pyrrole ring creates an electron-rich aromatic system, while the electron-withdrawing nitrile group influences the electronic distribution within the molecule .

Physical Properties

The physical properties of Pyrrole-2-carbonitrile are critical for understanding its behavior in various chemical processes and applications. These properties determine its handling requirements, purification methods, and storage conditions.

Table 2: Physical Properties of Pyrrole-2-carbonitrile

PropertyValue
Density1.2±0.1 g/cm³
Boiling Point252.3±13.0 °C at 760 mmHg
Boiling Point (reduced pressure)89 °C at 2 mmHg
Melting Point92 °C
Flash Point97.6±5.0 °C
Recommended StorageRoom temperature (preferably in a cool, dark place)

These properties indicate that Pyrrole-2-carbonitrile is a stable compound under standard laboratory conditions. The relatively high boiling point at atmospheric pressure suggests strong intermolecular forces, likely including hydrogen bonding through the pyrrole NH group. The significant difference between its boiling points at standard and reduced pressure demonstrates the practical advantage of vacuum distillation for its purification .

Synthesis Methods

The synthesis of Pyrrole-2-carbonitrile has been studied extensively, resulting in several methodologies with varying yields and complexity. Current industrial and laboratory preparations focus on optimizing reaction conditions to improve yields while reducing environmental impact.

Modern Synthetic Approach

A significant advancement in the synthesis of pyrrole-2-carbonitriles was documented in a patent that describes an improved method providing substantially higher yields than previous approaches. This process involves the reaction of pyrrole with chlorosulfonyl isocyanate in an inert solvent environment, followed by treatment with N,N-dimethylformamide (DMF) and an organic base .

The synthetic route proceeds through the following key steps:

  • Reaction of pyrrole with chlorosulfonyl isocyanate in a non-reactive solvent (preferably toluene or acetonitrile) at temperatures below 0°C

  • Addition of a molar excess (at least 2.0 equivalents) of DMF to the reaction mixture

  • Treatment with a molar excess (at least 2.0 equivalents) of an organic base, typically triethylamine

  • Formation of a precipitate that is subsequently filtered

  • Isolation of pyrrole-2-carbonitrile from the filtrate, typically by distillation

This improved method has been reported to increase yields from the previously reported 31-41% to approximately 65-76%, representing a significant enhancement in synthetic efficiency .

Alternative Synthetic Methods

Several alternative methods for synthesizing pyrrole-2-carbonitrile have been reported in the scientific literature, including:

  • Reaction with 1,4-dicyanobenzene as a photosensitizer in methanolic cyanide solution

  • Reaction of trimethylsilyl cyanide in a tetraphenylporphine-sensitized photooxidation at −70°C

  • Reaction with freshly prepared Ph₃P(SCN)₂ at −40°C

  • Synthesis from 2-pyrrolecarboxaldehyde as the starting material

These alternative methods often require specialized conditions, including low temperatures, photochemical reactions, or the use of sensitive reagents. While they offer valuable alternatives for specific applications, the improved process using chlorosulfonyl isocyanate appears to offer the best combination of yield, scalability, and practicality for larger-scale preparation .

Reaction Mechanisms

The reaction of pyrrole with chlorosulfonyl isocyanate proceeds through a complex mechanism that has been studied to optimize the synthesis process. Understanding this mechanism has been crucial for developing improved synthetic pathways.

Reaction with Chlorosulfonyl Isocyanate

When pyrrole reacts with chlorosulfonyl isocyanate, the initial step likely involves the electrophilic attack of the isocyanate on the electron-rich pyrrole ring. The formation of intermediates including DMF.HCl and DMF.SO₃ complexes has been proposed during this process. The use of excess DMF (at least two equivalents) is believed to prevent the emission of gaseous byproducts such as HCl and SO₃, contributing to both the yield improvement and environmental profile of the reaction .

The subsequent addition of triethylamine leads to the precipitation of relatively pure solid salts (such as Et₃N.SO₃), which can be readily removed by filtration. This precipitation step significantly simplifies the purification process compared to earlier methods that required tedious aqueous workup and repetitive extractions with organic solvents .

Applications and Significance

Pyrrole-2-carbonitrile serves as a versatile building block in organic synthesis, finding applications in multiple fields due to its unique structural features and reactivity profile.

Pharmaceutical Applications

Pyrrole-2-carbonitrile is particularly valuable in pharmaceutical synthesis, where it serves as an intermediate in the production of various bioactive compounds. Notable applications include:

  • Synthesis of thrombin inhibitors, important anticoagulant medications

  • Development of novel heterocyclic scaffolds for drug discovery

  • Preparation of compounds with potential therapeutic activity

The nitrile functionality offers a versatile handle for further transformations, including hydrolysis to carboxylic acids, reduction to amines, and conversion to other nitrogen-containing functional groups that are prevalent in pharmaceutical compounds .

Agrochemical Applications

In the agrochemical sector, pyrrole-2-carbonitrile serves as a key intermediate in the synthesis of:

  • Insecticidal agents

  • Acaricidal compounds (targeting mites and ticks)

  • Molluscicidal agents (controlling snails and slugs)

These applications leverage the unique structural features of the pyrrole ring combined with the versatility of the nitrile group for creating compounds with specific biological activities against agricultural pests .

Related Compounds

Understanding the relationship between Pyrrole-2-carbonitrile and structurally similar compounds provides valuable context for its chemical behavior and applications.

Pyrrole-2-carboxylate

Pyrrole-2-carboxylate, the conjugate base of pyrrole-2-carboxylic acid, represents an important related compound. This carboxylate derivative shares the basic pyrrole structure but features a carboxylate group instead of a nitrile at the 2-position. The conversion between the nitrile and carboxylic acid functionalities represents an important transformation in organic synthesis .

The relationship between these compounds is significant because:

  • Hydrolysis of Pyrrole-2-carbonitrile produces pyrrole-2-carboxylic acid

  • Both compounds serve as important building blocks in heterocyclic chemistry

  • They represent different oxidation states of the same carbon atom, allowing for systematic modification of physical and chemical properties

This relationship illustrates the versatility of pyrrole derivatives as synthetic intermediates and highlights the importance of functional group transformations in designing compounds with specific properties .

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